molecular formula C12H11Cl2N3 B11853144 6-(4-Chlorophenyl)picolinimidamide hydrochloride CAS No. 115193-77-6

6-(4-Chlorophenyl)picolinimidamide hydrochloride

Cat. No.: B11853144
CAS No.: 115193-77-6
M. Wt: 268.14 g/mol
InChI Key: NBIBBOHFGLXFFE-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H11Cl2N3 and a molecular weight of 268.1418 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group attached to a picolinimidamide core. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)picolinimidamide hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with picolinamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Hydroxyl groups, amino groups

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups .

Scientific Research Applications

6-(4-Chlorophenyl)picolinimidamide hydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)picolinimidamide hydrochloride
  • 6-(4-Methylphenyl)picolinimidamide hydrochloride
  • 6-(4-Fluorophenyl)picolinimidamide hydrochloride

Comparison

Compared to its analogs, 6-(4-Chlorophenyl)picolinimidamide hydrochloride exhibits unique properties due to the presence of the chlorine atom. This substitution can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

115193-77-6

Molecular Formula

C12H11Cl2N3

Molecular Weight

268.14 g/mol

IUPAC Name

6-(4-chlorophenyl)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H10ClN3.ClH/c13-9-6-4-8(5-7-9)10-2-1-3-11(16-10)12(14)15;/h1-7H,(H3,14,15);1H

InChI Key

NBIBBOHFGLXFFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=N)N)C2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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